molecular formula C22H24N2O2S B4927371 N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide

Katalognummer B4927371
Molekulargewicht: 380.5 g/mol
InChI-Schlüssel: UUPTYCSCCCOJRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide, also known as LMTX, is a small molecule drug that has been of interest to researchers due to its potential therapeutic effects in various neurodegenerative diseases.

Wirkmechanismus

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide acts by binding to the microtubule-binding region of tau protein and inhibiting its aggregation and phosphorylation. This leads to the stabilization of microtubules and the prevention of neurofibrillary tangle formation, which is a key pathological feature of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide has been shown to have a variety of biochemical and physiological effects, including the reduction of tau protein aggregation, the improvement of cognitive function, and the reduction of neuroinflammation. It has also been shown to have a good safety profile and is well-tolerated in humans.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide is its ability to inhibit tau protein aggregation, which makes it a promising therapeutic candidate for neurodegenerative diseases. However, one limitation of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the potential side effects and long-term safety of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide.

Zukünftige Richtungen

There are several future directions for N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide research, including the development of more effective formulations and delivery methods, the investigation of its potential therapeutic effects in other neurodegenerative diseases, and the exploration of its combination with other drugs for synergistic effects. Additionally, further studies are needed to understand the optimal dosing and treatment duration for N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide.

Synthesemethoden

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide is synthesized through a multi-step process that involves the condensation of 4-methoxybenzoyl chloride with 2-aminothiazole, followed by the reaction of the resulting intermediate with 2,5-dimethylphenylacetic acid and propyl bromide. The final product is obtained through purification and isolation steps.

Wissenschaftliche Forschungsanwendungen

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide has been extensively studied for its potential therapeutic effects in various neurodegenerative diseases, including Alzheimer's disease, frontotemporal dementia, and progressive supranuclear palsy. It has been shown to inhibit the aggregation of tau protein, which is a hallmark of these diseases. N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide has also been investigated for its potential to improve cognitive function and reduce neuroinflammation.

Eigenschaften

IUPAC Name

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-5-6-19-20(18-13-14(2)7-8-15(18)3)23-22(27-19)24-21(25)16-9-11-17(26-4)12-10-16/h7-13H,5-6H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPTYCSCCCOJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.